molecular formula C17H15Cl3N2O4 B1673715 2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid CAS No. 121809-82-3

2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid

Cat. No. B1673715
M. Wt: 417.7 g/mol
InChI Key: RETXRBKBFDJBQS-UHFFFAOYSA-N
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Description

L 345 is a bioactive chemical.

Scientific Research Applications

Hemoglobin Affinity Modulation

2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid has been investigated for its ability to affect hemoglobin's affinity for oxygen. Lalezari et al. (1989) synthesized a series of related compounds and found that this particular compound significantly reduced hemoglobin's oxygen affinity, making it one of the most potent compounds in this context (Lalezari & Lalezari, 1989).

Allosteric Modifiers of Hemoglobin

This compound has also been studied as an allosteric effector of hemoglobin. Lalezari et al. (1990) described its binding to symmetry-related sites in human deoxyhemoglobin, noting its potent effect as an allosteric effector. They also highlighted its unique properties that are similar to those observed in teleost fish hemoglobins exhibiting a Root effect (Lalezari et al., 1990).

Potential Therapeutic Applications

Further exploring its therapeutic potential, Lalezari et al. (1988) found that 2-(4-(3,4-Dichlorophenylureido)phenoxy)-2-methylpropionic acid, under the name LR16, showed promise in lowering blood cholesterol and affecting low-density lipoprotein-cholesterol levels, while not changing high-density lipoprotein-cholesterol. This indicates potential applications in managing cholesterol levels (Lalezari et al., 1988).

Structural Analysis

From a structural perspective, Kennard et al. (1982) conducted a crystallographic study on a closely related compound, 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, providing insights into its molecular conformation and potential interactions (Kennard et al., 1982).

Environmental Impact and Degradation

Considering its environmental impact, Boye et al.

(2006) studied the electrochemical degradation of herbicides including compounds structurally similar to 2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid. Their research provides valuable insights into the environmental fate and potential methods for the degradation of such compounds (Boye et al., 2006).

properties

IUPAC Name

2-methyl-2-[4-[(3,4,5-trichlorophenyl)carbamoylamino]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O4/c1-17(2,15(23)24)26-11-5-3-9(4-6-11)21-16(25)22-10-7-12(18)14(20)13(19)8-10/h3-8H,1-2H3,(H,23,24)(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETXRBKBFDJBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153371
Record name L 345
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid

CAS RN

121809-82-3
Record name L 345
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121809823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 345
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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